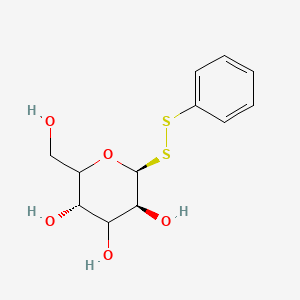
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) is a specialized biochemical compound used primarily in proteomics research. This compound is a derivative of L-lysine, an essential amino acid, and is modified to include an ethoxycarbonylethyl group and a methyl ester group. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification is often used to facilitate certain types of scientific analyses, such as mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester typically involves several steps:
Protection of the Amino Group: The amino group of L-lysine is first protected to prevent unwanted reactions. This can be achieved using a protecting group such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Ethoxycarbonylethyl Group: The protected L-lysine is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylethyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the intermediate compound.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents.
Esterification: Finally, the compound is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonylethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with simpler structures.
Substitution: Substituted derivatives with new functional groups replacing the ethoxycarbonylethyl group.
Applications De Recherche Scientifique
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester has several applications in scientific research:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biological Studies: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Used in the synthesis of specialized polymers and materials.
Mécanisme D'action
The mechanism by which Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modifying their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nε-(Ethoxycarbonylethyl)-L-lysine Methyl Ester: Non-deuterated version of the compound.
Nε-(Carboxyethyl)-L-lysine: Lacks the ethoxy group.
Nε-(Acetyl)-L-lysine: Contains an acetyl group instead of an ethoxycarbonylethyl group.
Uniqueness
Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester is unique due to its deuteration, which enhances its utility in mass spectrometry by providing distinct isotopic labeling. This feature allows for more precise and accurate analysis in proteomics and other research fields.
Propriétés
Numéro CAS |
1356934-57-0 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
264.358 |
Nom IUPAC |
methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2 |
Clé InChI |
WJTUJLFAVAPQNV-QUKDWPKGSA-N |
SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Synonymes |
(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)


![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)





![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)

